2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Description
Properties
IUPAC Name |
2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-5-3-8(4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTFCUXNPQRESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2(C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation Methods
The preparation of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione is primarily achieved through cyclization reactions involving diamines and dicarbonyl compounds, with the ethoxy group introduced via appropriate precursors or post-synthetic modification.
General Synthetic Route
The most established method involves:
- Starting Materials : A suitable diamine (such as ethoxy-substituted diamines) and a dicarbonyl compound (often a diketone).
- Reaction Medium : Aqueous or alcoholic solvent system.
- Base Catalyst : Sodium hydroxide or similar strong base to facilitate cyclization.
- Conditions : Reflux to promote ring closure and spiro formation.
General Reaction Scheme
$$
\text{Ethoxy-diamine} + \text{Dicarbonyl compound} \xrightarrow{\text{NaOH, reflux}} \text{this compound}
$$
Detailed Procedure
| Step | Reagent/Condition | Purpose | Notes |
|---|---|---|---|
| 1 | Ethoxy-diamine | Provides nitrogen and ethoxy functionality | Selection of ethoxy precursor is critical |
| 2 | Dicarbonyl compound (e.g., diketone) | Carbon backbone for spiro ring formation | Choice affects yield and purity |
| 3 | Sodium hydroxide (NaOH) | Base catalyst for cyclization | Promotes nucleophilic attack |
| 4 | Reflux (80–120°C) | Ensures complete cyclization and spiro formation | Duration: 2–8 hours |
| 5 | Work-up (neutralization, extraction) | Isolates pure product | Often followed by recrystallization |
Alternative Methods
- Variation in Solvents : Methanol, ethanol, or water can be used depending on solubility and reactivity of the starting materials.
- Continuous Flow Synthesis : For industrial scale, continuous flow reactors may be employed to optimize yield and purity, with subsequent purification via crystallization or chromatography.
- Post-Synthetic Modification : In some cases, the ethoxy group may be introduced after spiro ring formation via alkylation (e.g., ethylation of a hydroxy precursor).
Reaction Optimization and Control
- Temperature : Precise temperature control is essential to avoid side reactions and decomposition.
- Concentration : High reactant concentrations favor cyclization but may increase byproduct formation.
- Base Strength : Strong bases like NaOH are preferred, but milder bases may be used to minimize side reactions.
- Purification : Recrystallization or chromatographic methods are used to achieve high purity, especially when the compound is intended for biological testing.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Base | Solvent | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| Standard | Ethoxy-diamine, diketone | NaOH | Ethanol | 80–120°C | 60–85 | Recrystallization |
| Aqueous | Ethoxy-diamine, diketone | NaOH | Water | 90–110°C | 50–75 | Chromatography |
| Continuous Flow | Ethoxy-diamine, diketone | NaOH | Ethanol | 100–120°C | 70–90 | Crystallization |
| Post-alkylation | Hydroxy-diamine, diketone + EtI | NaOH | Ethanol | 80–100°C | 40–60 | Recrystallization |
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.
Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogues
5,7-Diazaspiro[3.4]octane-6,8-dione (Base Structure)
- Molecular Formula : C₆H₈N₂O₂ (CAS 89691-88-3) .
- Key Features : Lacking substituents, this base structure serves as a scaffold for derivatives. Its diketopiperazine moiety enables hydrogen bonding, critical for bioactivity.
2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione
- Molecular Formula : C₅H₆N₂O₃ .
- Key Differences : Replaces one nitrogen with oxygen, reducing basicity and altering electronic properties. Predicted collision cross-section (CCS) values suggest distinct physicochemical behavior .
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
- Molecular Formula : C₇H₉FN₂O₂ (CAS 2445792-88-9) .
- Molecular weight (172.16 g/mol) is lower than the ethoxy derivative’s estimated ~184 g/mol.
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
- Molecular Formula : C₆H₉N₃O₂·HCl (CAS 2247103-57-5) .
- Key Differences: The amino group increases polarity, improving water solubility (as a hydrochloride salt). This contrasts with the ethoxy derivative’s likely lower solubility.
Functional Analogues
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones
- Example : 6-Phenyl derivative (5a, m.p. 73–74°C, 50% yield) .
- Key Differences : Larger spiro[4.5] system increases ring strain and steric bulk. Aryl groups enhance π-π stacking in enzyme binding, as seen in protease inhibitors .
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Derivatives
- Example : Synthesized via condensation with benzothiazol-2-yl amines .
- Key Differences : Oxa substitution alters electron distribution, affecting reactivity. Applications include photodynamic therapy precursors.
SARS-CoV-2 3CLpro Inhibitors
- Examples: 2-Cyclobutyl-7-isoquinolin-4-yl derivative (PDB 7QBB, docking score −13.4 kcal/mol) . 2-Phenyl derivative (PDB 7QBB) .
- Key Differences: Bulky substituents (e.g., isoquinolin, phenyl) improve binding affinity to viral proteases. Ethoxy’s smaller size may reduce steric hindrance but limit hydrophobic interactions.
Biological Activity
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione (CAS Number: 1695771-59-5) is a chemical compound characterized by its unique spirocyclic structure. Its molecular formula is C8H12N2O3, and it has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic uses.
- Molecular Formula : C8H12N2O3
- Molecular Weight : 172.19 g/mol
- IUPAC Name : this compound
The biological effects of this compound are primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate various signaling pathways, which can lead to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the diazaspiro[3.4]octane core exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 17 | 0.016 | Mycobacterium tuberculosis |
| Compound 18 | 0.125 | Mycobacterium tuberculosis |
Anticancer Activity
Research indicates that diazaspiro compounds can inhibit cancer cell proliferation by targeting specific protein interactions involved in tumor growth. For example, they have been identified as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemias .
Neuropharmacological Effects
Some studies suggest that this compound may act as a selective dopamine D3 receptor antagonist. This activity positions it as a potential candidate for the treatment of neuropsychiatric disorders .
Case Study 1: Antitubercular Activity
In a study examining the antitubercular properties of various diazaspiro compounds, researchers synthesized a series of derivatives based on the diazaspiro framework and assessed their activity against drug-sensitive strains of Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results indicated that modifications to the core structure significantly influenced antimicrobial potency .
Case Study 2: Cancer Inhibition
Another study focused on the development of inhibitors for the menin-MLL1 interaction using diazaspiro derivatives. The synthesized compounds were tested in vitro against leukemia cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Q & A
Q. What are the optimized synthetic routes for 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione, and how can reaction conditions be systematically improved?
Methodological Answer:
- Key Variables: Reaction temperature, solvent polarity, catalyst type (e.g., Lewis acids), and stoichiometric ratios of precursors (e.g., spiro-diones and ethoxy-containing reagents).
- Optimization Strategies:
- Reference Synthesis: Analogous spiro compounds are synthesized via cyclocondensation of diaza precursors with ethoxy-substituted carbonyl derivatives under inert atmospheres .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to resolve spirocyclic connectivity and ethoxy group positioning (e.g., δ ~1.3 ppm for -OCH₂CH₃) .
- MS: High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺) and fragment patterns.
- XRD: Single-crystal X-ray diffraction for absolute stereochemical assignment if crystallizable.
- Purity Analysis:
- Reverse-phase HPLC with UV detection (λ ~210–260 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states and frontier molecular orbitals (HOMO/LUMO) for predicting sites of attack .
- Solvent Effects: Apply continuum solvation models (e.g., COSMO-RS) to simulate polarity-driven reactivity changes .
- Case Study: Compare computed activation energies with experimental yields for cross-coupling reactions (e.g., Suzuki-Miyaura) to validate models .
Q. What strategies resolve contradictions in stability data for spirocyclic diones under varying pH and temperature conditions?
Methodological Answer:
- Controlled Degradation Studies:
- Expose the compound to buffered solutions (pH 1–14) and monitor decomposition via LC-MS over 24–72 hours.
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outlier conditions or measurement artifacts .
Q. How can factorial design improve the scalability of this compound synthesis while maintaining yield and purity?
Methodological Answer:
Q. What theoretical frameworks guide the exploration of this compound’s biological or catalytic applications?
Methodological Answer:
Q. How do solvent polarity and proticity influence the tautomeric equilibria of this compound?
Methodological Answer:
- Dynamic NMR Studies: Acquire variable-temperature ¹H NMR in DMSO-d₆, CDCl₃, and D₂O to detect solvent-dependent tautomerization .
- Computational Solvation Free Energies: Compare MD simulations with experimental data to map tautomeric preferences .
Methodological Challenges
Q. What advanced separation techniques address co-elution issues during purification of this compound?
Methodological Answer:
- Chromatography: Use chiral stationary phases (CSPs) or hydrophilic interaction liquid chromatography (HILIC) for polar byproducts .
- Crystallization Optimization: Screen solvent/anti-solvent pairs (e.g., ethanol/water) using high-throughput platforms .
Q. How can researchers design robust stability-indicating assays (SIAs) for this compound?
Methodological Answer:
- Forced Degradation: Subject the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic (ICH Q1B) stress .
- HPLC-MS/MS: Develop gradient methods to resolve degradation products and quantify mass balance .
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
Methodological Answer:
- Coordination Chemistry: Screen metal salts (e.g., Cu²⁺, Pd⁰) to form chelated complexes for catalytic or material applications .
- Structure-Activity Relationships (SAR): Synthesize analogs with varied substituents (e.g., alkyl, aryl) and assay against disease models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
